
N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22BrFN2O4S and its molecular weight is 485.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in the context of antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The compound's structure can be represented as follows:
This includes:
- A bromo and fluoro substituent on the phenyl ring.
- A piperidine moiety linked via a sulfonamide group to another aromatic system.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The antimicrobial evaluation often includes determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antimicrobial Activity Comparison
Compound | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |
---|---|---|---|
This compound | TBD | TBD | Staphylococcus aureus, Escherichia coli |
Compound A | 0.25 | 0.5 | S. aureus |
Compound B | 0.5 | 1.0 | E. coli |
In a study evaluating related compounds, significant antimicrobial activity was noted against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies, focusing on its ability to induce apoptosis in cancer cells. The mechanism of action may involve the inhibition of specific signaling pathways associated with cell survival.
Table 2: Anticancer Activity Assessment
Study Reference | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | TBD | Apoptosis induction |
Study 2 | MCF-7 | TBD | Cell cycle arrest |
Preliminary findings suggest that similar compounds have shown effectiveness in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a recent study, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect, with biofilm formation significantly inhibited at sub-MIC concentrations, suggesting potential for treating biofilm-associated infections .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the compound's effects on breast cancer cell lines (MCF-7). The study reported that treatment led to a dose-dependent decrease in cell viability, correlating with increased markers of apoptosis such as caspase activation .
科学的研究の応用
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor growth in various cancer cell lines. The presence of the piperidine moiety in N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may enhance its interaction with biological targets involved in cell proliferation and apoptosis pathways.
Antimicrobial Properties
Sulfonamide derivatives are known for their antimicrobial activity. The incorporation of a methoxyphenyl group can enhance the lipophilicity and membrane permeability of the compound, potentially improving its effectiveness against bacterial strains. Studies have demonstrated that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound Type | Activity | Reference |
---|---|---|
Anticancer | Inhibition of cell growth in cancer lines | |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the piperidine ring through cyclization.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Acetylation to form the final amide structure.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.
Efficacy in Cancer Treatment
A study conducted on a series of sulfonamide derivatives showed that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antibacterial Activity Assessment
In another investigation, a related compound demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the methoxy group in enhancing antimicrobial efficacy, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrFN2O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-11-3-2-4-15(24)13-20(25)23-19-10-5-14(21)12-18(19)22/h5-10,12,15H,2-4,11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPFADRHFDYNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。